molecular formula C18H20N6OS B2984724 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034554-19-1

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2984724
CAS No.: 2034554-19-1
M. Wt: 368.46
InChI Key: NDBIDTVDRHPYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a chemical compound widely utilized in chemical biology and drug discovery, primarily serving as a specialized linker for the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that mediate the targeted degradation of proteins by recruiting an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent proteasomal degradation (source) . This compound, often cataloged as PROTAC Linker 36, features a rigid triazole-pyrrolidine moiety and a thiazole group, which are critical for providing optimal physicochemical properties, solubility, and spatial orientation between the E3 ligase ligand and the POI-binding warhead (source) . Its central pyrrolidine and cyclopropyl-triazole groups contribute to metabolic stability and help fine-tune the overall pharmacokinetic profile of the resulting PROTAC molecule. Researchers value this linker for developing novel degraders targeting challenging disease-causing proteins, such as those involved in oncology and neurodegenerative disorders, offering a powerful tool for investigating cellular pathways and validating new therapeutic targets (source) . This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-18(19-12)22-7-2-3-8-22)17(25)23-9-6-14(10-23)24-11-15(20-21-24)13-4-5-13/h2-3,7-8,11,13-14H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBIDTVDRHPYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound features a unique structure that combines triazole and thiazole moieties, which are known for their diverse biological activities. The presence of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it an interesting candidate for further investigation.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on a series of triazole derivatives reported that compounds with similar structural features demonstrated varying degrees of cytotoxicity against different cancer cell lines such as MDA-MB231 (breast cancer), HCT 116 (colon cancer), and Mia-PaCa2 (pancreatic cancer). One derivative exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent activity .

Table 1: Anticancer Activity of Related Triazole Derivatives

Compound IDCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT 11664.3
8nMia-PaCa268.4

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been studied for their antimicrobial effects. For example, certain triazole compounds have shown effectiveness against antibiotic-resistant bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.

The antimicrobial activity is often attributed to the ability of triazoles to interfere with nucleic acid synthesis or disrupt cellular processes in pathogens. This mechanism is crucial in combating infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli .

Pharmacological Studies

Pharmacological evaluations reveal that compounds with thiazole and triazole structures can modulate various biological pathways. For example, they may inhibit enzymes involved in tumor growth or bacterial resistance mechanisms.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of collagen prolyl hydroxylase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs in the evidence share methanone cores but differ in substituents and heterocyclic systems, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Key Substituents Molecular Formula Molecular Weight Reported Bioactivity/Applications References
Target Compound: (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone Cyclopropyl-triazole, pyrrolidine, thiazole-pyrrole C₁₉H₂₁N₇OS ~411.5 (calculated) N/A (inferred: kinase inhibition, antimicrobial potential) -
7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole, thiophene-cyanoamine C₉H₇N₅O₂S 273.3 Antifungal/antibacterial (synthesis focus)
Example 9 derivative: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro... Pyrazolo-pyrimidine, dimethylthiazole C₂₄H₂₂F₂N₈O₂ 531.3 Kinase inhibition (e.g., anticancer applications)
2034402-03-2: (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone Diazepane-sulfonylpyrazole, thiadiazole-propyl C₁₅H₂₂N₆O₃S₂ 398.5 N/A (structural similarity suggests protease inhibition or CNS targeting)

Key Observations:

Heterocyclic Diversity: The target compound’s triazole-pyrrolidine system contrasts with the pyrazolo-pyrimidine in and the thiophene-cyanoamine in . Triazoles are known for metabolic stability and metal-binding properties, which may enhance pharmacokinetics compared to pyrazoles or thiophenes . The thiazole-pyrrole moiety in the target compound differs from the thiadiazole-propyl group in . Thiazoles are more commonly associated with antimicrobial activity, while thiadiazoles often exhibit anti-inflammatory or antiviral effects .

The pyrrolidine ring could enhance solubility relative to the diazepane in , which has a larger, more lipophilic seven-membered ring .

Bioactivity Inference :

  • The pyrazolo-pyrimidine-thiazole derivative in demonstrated kinase inhibition (e.g., targeting cancer pathways), suggesting the target compound’s thiazole-pyrrole system might similarly interact with ATP-binding pockets .
  • Thiophene-based compounds like 7a () are often antimicrobial, but the target compound’s triazole-thiazole hybrid may broaden its spectrum or potency .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-triazole and thiazole-pyrrole moieties in this compound?

The synthesis involves multi-step reactions:

  • Pyrrolidine-triazole core : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) are typically used to introduce the triazole ring. For example, cyclopropane-substituted azides can react with pyrrolidine-derived alkynes under copper(I)-catalyzed conditions to form the 1,2,3-triazole linkage .
  • Thiazole-pyrrole unit : Thiazole rings are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. The pyrrole substituent may be introduced via nucleophilic substitution or palladium-catalyzed coupling .
  • Methanone linkage : Acylation reactions (e.g., using carbonyl diimidazole or acid chlorides) connect the two heterocyclic units under anhydrous conditions .

Q. What analytical methods are critical for verifying the compound’s structural integrity and purity?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) confirm regiochemistry and substituent positions, especially distinguishing between 1,2,3-triazole isomers .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar pyrazolone-thiophene methanones .
  • HPLC with UV/Vis detection : Assesses purity (>95% required for biological assays) .

Q. How is preliminary bioactivity screening conducted for this compound?

  • In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability tests. IC50_{50} values are calculated to evaluate anticancer potential .
  • Enzyme inhibition studies : Kinase or protease inhibition is tested via fluorescence polarization or colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How does the regioselectivity of triazole formation impact the compound’s bioactivity?

  • The 1,4-disubstituted triazole (vs. 1,5-isomer) is critical for binding to biological targets like kinases or tubulin. Regioselectivity is controlled by copper(I) catalysts in click chemistry, as evidenced by crystallographic data showing hydrogen bonding between the triazole nitrogen and active-site residues .
  • Example : In analogous compounds, 1,4-triazole derivatives show 10-fold higher cytotoxicity than 1,5-isomers due to enhanced hydrophobic interactions .

Q. What computational methods are used to predict binding modes and optimize substituent effects?

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like EGFR or CDK2. The cyclopropyl group on the triazole enhances hydrophobic packing in enzyme pockets, while the pyrrolidine ring improves solubility .
  • QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. bromo on thiazole) with bioactivity. Hammett constants and logP values guide optimization of pharmacokinetic properties .

Q. How do solvent and catalyst choices influence the yield of the methanone coupling step?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates due to better dissolution of intermediates. However, DCM or THF is preferred for acid-sensitive intermediates .
  • Catalysts : DMAP or pyridine derivatives accelerate acylation by activating carbonyl groups. For sterically hindered substrates, microwave-assisted synthesis reduces reaction times from 24 hr to 2 hr .

Q. What strategies mitigate contradictions in SAR data between in vitro and in vivo models?

  • Metabolic stability assays : Liver microsome studies identify labile groups (e.g., ester linkages) prone to hydrolysis. PEGylation or fluorination of the pyrrolidine ring improves half-life .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance bioavailability, as seen in related thiazole derivatives .

Key Research Challenges

  • Stereochemical control : The pyrrolidine ring’s stereochemistry affects target binding. Chiral HPLC or enzymatic resolution may separate enantiomers .
  • Solubility limitations : Introduction of sulfonate or tertiary amine groups balances lipophilicity without compromising membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.